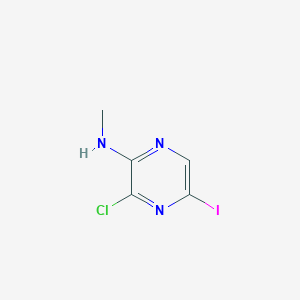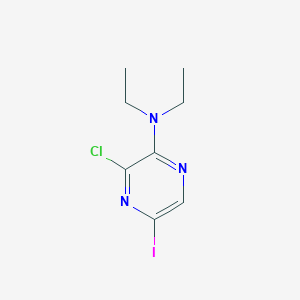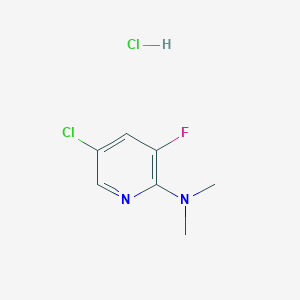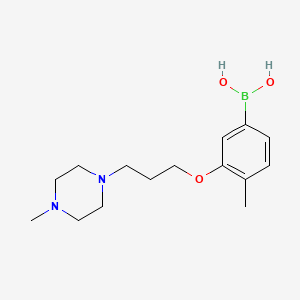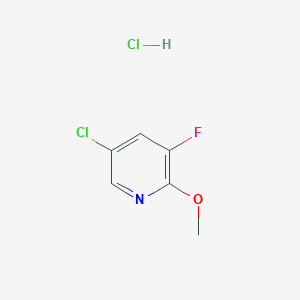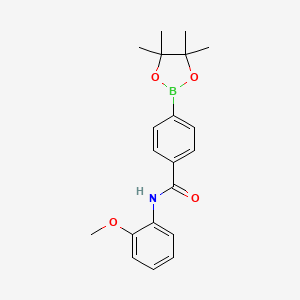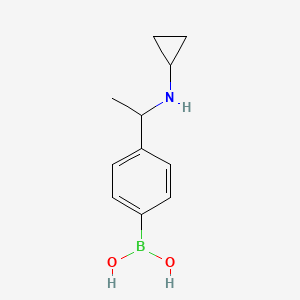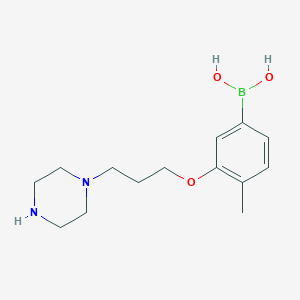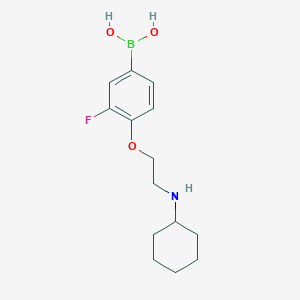
(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid
説明
The compound “(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1704096-02-5 . It has a molecular weight of 267.11 and its IUPAC name is (4- (2- (cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BFNO3/c15-12-9-10 (14 (17)18)5-6-13 (12)19-8-7-16-11-3-1-2-4-11/h5-6,9,11,16-18H,1-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Synthesis and Structural Properties
Synthesis Techniques and Crystal Structure : Boronic acids, including derivatives like amino-3-fluorophenyl boronic acid, are synthesized from various aniline derivatives. Techniques involve protecting amine groups and undergoing lithium-bromine exchange, followed by addition of trimethyl borate and acidic hydrolysis (Das et al., 2003). These derivatives have applications in constructing glucose sensing materials operating at physiological pH.
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols, which is significant for their applications in sensing technologies (Geethanjali et al., 2015).
Boronic Acid as Catalysts : Novel bifunctional boronic acid derivatives have been synthesized and evaluated for their role as catalysts in amide formation between carboxylic acids and amines, showing the potential for boronic acids in synthetic chemistry applications (Arnold et al., 2008).
Sensing Applications
Sugar Recognition Sensors : Boronic acid fluorophore complexes have been developed for sugar recognition in water. These compounds demonstrate selective binding to monosaccharides, making them valuable in biological and chemical sensing applications (Tong et al., 2001).
Diverse Sensing Applications : Boronic acids are used in various sensing applications, ranging from biological labeling to the development of therapeutics. Their interaction with diols and strong Lewis bases is crucial for their functionality in these applications (Lacina et al., 2014).
Carbohydrate Binding : A new class of carbohydrate-binding boronic acids has been developed, showing the ability to complex model glycopyranosides under physiologically relevant conditions. This highlights the potential of boronic acids in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Photophysical Properties and Interaction Studies
Interaction with Alcohols : Studies on the photophysical properties of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid in various solvents provide insights into their potential applications in fluorescence and spectroscopy (Geethanjali et al., 2016).
Macrocyclic Chemistry : Boronic esters, including derivatives of various phenylboronic acids, have been studied for their structural properties and potential applications in macrocyclic chemistry (Fárfan et al., 1999).
Boronic Acid–Diol Complexation : Understanding the structure-reactivity relationships in boronic acid–diol complexation is essential for their use in sensing, delivery, and materials chemistry. This research guides the selection of organoboron compounds for various applications (Brooks et al., 2018).
Other Applications
Aza-Michael Additions in Organic Chemistry : The versatility of boronic acid is highlighted in its catalytic properties, enabling reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).
Selective Fluorescent Chemosensors : Boronic acid derivatives are crucial in the development of selective fluorescent chemosensors, especially for detecting carbohydrates and other bioactive substances (Huang et al., 2012).
Organic Synthesis and Catalysis : Boronic acids and their derivatives play a significant role as catalysts in organic synthesis, demonstrating diverse modes of catalytic reactivity (Dimitrijević & Taylor, 2013).
作用機序
Target of Action
Boronic acids and their derivatives are known to be highly valuable in organic synthesis . They are often used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the boronic acid or its derivatives interact with the metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are sensitive to air and moisture . Additionally, the rate of hydrolysis of boronic esters is influenced by pH, with the reaction being considerably accelerated at physiological pH . These factors can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c15-12-9-10(14(17)18)5-6-13(12)19-8-7-16-11-3-1-2-4-11/h5-6,9,11,16-18H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTUDRJVGWLSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172622 | |
| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid | |
CAS RN |
1704096-02-5 | |
| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704096-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



